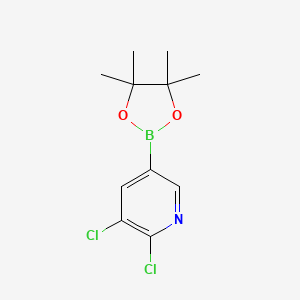
2,3-Dichlor-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
Übersicht
Beschreibung
“2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H14BCl2NO2 . It is used in various chemical reactions, particularly in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of “2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) which is substituted at the 2 and 3 positions with chlorine atoms and at the 5 position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group .
Physical and Chemical Properties Analysis
The molecular weight of “2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is 274.0 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the sources I accessed.
Wissenschaftliche Forschungsanwendungen
Agrochemische und pharmazeutische Industrie
Diese Verbindung ist ein zentrales Strukturmotiv in aktiven agrochemischen und pharmazeutischen Wirkstoffen . Trifluormethylpyridine (TFMP) und ihre Derivate, die mit dieser Verbindung synthetisiert werden können, werden häufig zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Mehr als 20 neue TFMP-haltige Agrochemikalien haben ISO-Gemeinschaftsnamen erhalten . Mehrere TFMP-Derivate werden auch in der pharmazeutischen und veterinärmedizinischen Industrie eingesetzt .
Synthese von Fluazifop
2-Chlor-5-(Trifluormethyl)pyridin (2,5-CTF), ein wichtiges Zwischenprodukt für die Synthese von Fluazifop, kann in guter Ausbeute durch eine einfache einstufige Reaktion erhalten werden . Fluazifop ist ein selektives Phenoxyherbizid, das zur Bekämpfung von einjährigen und mehrjährigen Gräsern verwendet wird.
Organisches Zwischenprodukt mit Borat- und Sulfonamidgruppen
N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropansulfonamid ist ein organisches Zwischenprodukt mit Borat- und Sulfonamidgruppen, das durch nukleophile und Amidierungsreaktionen synthetisiert werden kann . Diese Verbindung wird für kristallographische und konformationelle Analysen verwendet .
Bor-Neutroneneinfangtherapie
Organoborverbindungen, einschließlich dieser Verbindung, wurden in der Bor-Neutroneneinfangtherapie (BNCT) weit verbreitet eingesetzt . Dies ist eine nicht-invasive Therapietechnik zur Behandlung von malignen Gehirntumoren.
Feedback-Kontrolle von Arzneimitteltransportpolymeren
Diese Verbindung wird bei der Konstruktion von stimuli-responsiven Arzneimittelträgern verwendet, da sie die Vorteile einfacher Konstruktionsbedingungen, guter Biokompatibilität und der Fähigkeit bietet, auf verschiedene Mikroumgebungsänderungen wie pH-Wert, Glucose und ATP im Organismus zu reagieren .
Synthese von 1,2-Benzisoxazolen
2,3-Dichlor-5,6-dicyan-1,4-benzochinon, eine ähnliche Verbindung, wird bei der Synthese von 1,2-Benzisoxazolen verwendet . Dies sind heterocyclische Verbindungen mit einer Vielzahl von biologischen Aktivitäten, darunter entzündungshemmende, antimikrobielle und krebshemmende Eigenschaften.
Safety and Hazards
While specific safety and hazard information for “2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
Eigenschaften
IUPAC Name |
2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWQIUJPPCEKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694441 | |
| Record name | 2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741709-64-8 | |
| Record name | 2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


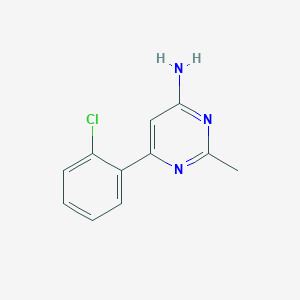
amine](/img/structure/B1464697.png)
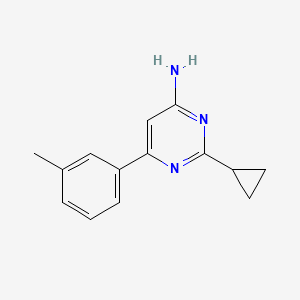

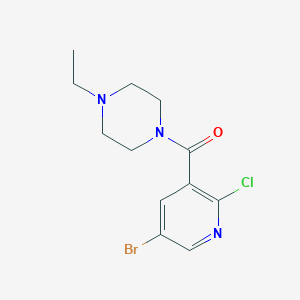
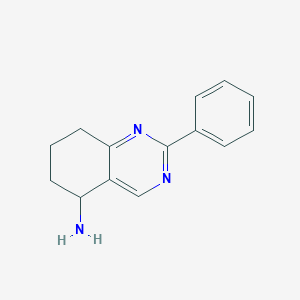
![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464704.png)
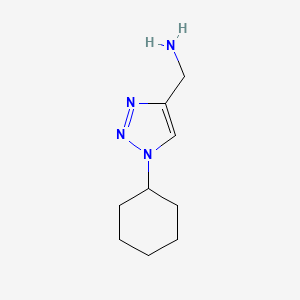
![1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464707.png)
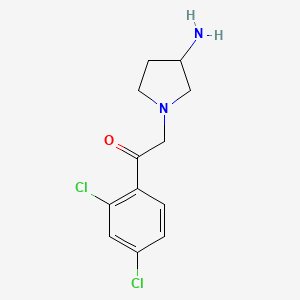
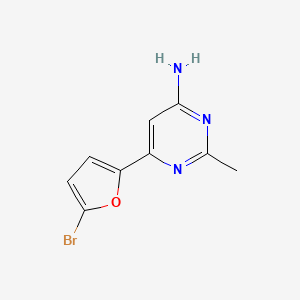
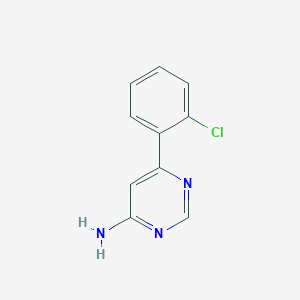
![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1464714.png)

